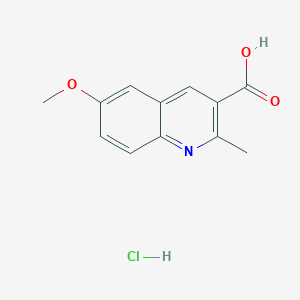

6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2126163-13-9 . It has a molecular weight of 253.68 . The IUPAC name for this compound is 6-methoxy-2-methylquinoline-3-carboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO3.ClH/c1-7-10 (12 (14)15)6-8-5-9 (16-2)3-4-11 (8)13-7;/h3-6H,1-2H3, (H,14,15);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Fluorescence Labeling and Analysis

6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, showcases strong fluorescence with a large Stokes' shift in aqueous media, making it a novel fluorophore for biomedical analysis. Its fluorescence intensity remains stable across a broad pH range (2.0 to 11.0), and it is highly stable against light and heat. This compound's derivatives have been utilized for the fluorescent labeling of carboxylic acids, demonstrating its potential as a fluorescent labeling reagent in analytical chemistry (Hirano et al., 2004).

Synthesis of Enantiopure Compounds

The synthesis of enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, through Candida antarctica lipase B-catalysed dynamic kinetic hydrolysis, highlights its application in creating modulators of nuclear receptors. This process demonstrates the compound's utility in the synthesis of biologically active molecules, showcasing its significance in medicinal chemistry (Forró et al., 2016).

Material Synthesis and Modification

The Heck reaction has been applied for the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters, illustrating the compound's role in material science and synthetic chemistry. This application emphasizes its potential in creating and modifying organic molecules for various scientific purposes (Ture et al., 2011).

Antituberculosis Activity

Compounds derived from 6-methoxyquinoline have been studied for their antituberculosis activity, indicating the potential of these compounds in the development of new therapeutic agents. This research demonstrates the compound's relevance in drug discovery and pharmacological studies (Taran et al., 2000).

Safety And Hazards

特性

IUPAC Name |

6-methoxy-2-methylquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3.ClH/c1-7-10(12(14)15)6-8-5-9(16-2)3-4-11(8)13-7;/h3-6H,1-2H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBDEMCRFQQKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561959.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2561961.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561968.png)

![Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2561973.png)

![4-butoxy-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2561977.png)